molecular formula C10H10BrFO3 B6296324 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane CAS No. 2221812-32-2

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6296324
CAS No.: 2221812-32-2
M. Wt: 277.09 g/mol
InChI Key: PLDVEACNRVMDLF-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Properties

IUPAC Name

2-(4-bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-13-8-5-6(11)4-7(12)9(8)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDVEACNRVMDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoro-6-methoxyphenol.

    Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent product quality.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and reduce manual intervention.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include aldehydes or acids derived from the methoxy group.

    Reduction: Products include dehalogenated compounds.

Scientific Research Applications

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor signaling pathways.

    Modifying Cellular Processes: Altering cellular processes such as gene expression or protein synthesis.

Comparison with Similar Compounds

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane can be compared with similar compounds such as:

    4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of a dioxolane ring.

    (4-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane: Contains a sulfane group instead of a dioxolane ring.

    2-(4-Bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a dioxaborolane ring.

The uniqueness of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane lies in its specific combination of functional groups and the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity.

Biological Activity

2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is a synthetic compound characterized by its unique structural features, including a dioxolane ring and halogenated substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C10H10BrF O3
  • Molecular Weight : Approximately 259.10 g/mol
  • Structure : The compound features a bromine atom and a fluorine atom attached to a methoxy-substituted phenyl group, contributing to its distinctive chemical properties.

Antimicrobial Properties

Research indicates that 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane exhibits significant antimicrobial activity. Studies have shown that compounds with halogen substituents often display enhanced binding affinities to biological targets, which may contribute to their effectiveness against various pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation and survival. The presence of halogen atoms is believed to enhance the compound's efficacy in modulating these biochemical pathways.

The biological activity of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzyme activity and influence various cellular processes. The dioxolane ring contributes to the compound's stability and pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolaneDifferent methyl substitution patternVaries in biological activity profile
2-(4-Bromobutyl)-1,3-dioxolaneLonger alkyl chain instead of a phenyl groupDifferences in solubility and reactivity
2-(3-bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneIncorporates boron into the structurePotentially different reactivity due to boron presence

Case Studies

Several studies have explored the biological activity of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane:

  • Antimicrobial Study : A study published in 2023 demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess antimicrobial efficacy.
  • Anticancer Research : In vitro assays indicated that the compound could induce apoptosis in certain cancer cell lines. Further investigation into its mechanism revealed that it may inhibit key signaling pathways involved in cell survival.

Future Directions

Given its promising biological activities, further research is warranted to explore the full pharmacological potential of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane. Future studies should focus on:

  • In vivo efficacy studies to ascertain therapeutic potential.
  • Structural modifications to enhance bioavailability and reduce toxicity.
  • Exploration of combination therapies with existing antimicrobial or anticancer agents.

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